5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine
CAS No.:
Cat. No.: VC16775607
Molecular Formula: C22H27NS
Molecular Weight: 337.5 g/mol
* For research use only. Not for human or veterinary use.
![5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine -](/images/structure/VC16775607.png)
Specification
Molecular Formula | C22H27NS |
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Molecular Weight | 337.5 g/mol |
IUPAC Name | 5-tert-butyl-N-(4-tert-butylphenyl)-1-benzothiophen-3-amine |
Standard InChI | InChI=1S/C22H27NS/c1-21(2,3)15-7-10-17(11-8-15)23-19-14-24-20-12-9-16(13-18(19)20)22(4,5)6/h7-14,23H,1-6H3 |
Standard InChI Key | IQIQXINXOBHSHZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=C2C=C(C=C3)C(C)(C)C |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a benzo[b]thiophene core—a bicyclic system comprising a benzene ring fused to a thiophene moiety. At the 5-position of the thiophene ring, a tert-butyl group (-C(CH₃)₃) is attached, while the 3-position is substituted with an amine group (-NH-) linked to a para-tert-butylphenyl ring. This dual tert-butyl configuration introduces significant steric bulk, influencing the molecule’s conformational dynamics and intermolecular interactions .
Key Structural Features:
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Benzo[b]thiophene core: Provides π-conjugation for electronic applications.
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tert-Butyl groups: Enhance solubility in nonpolar solvents and stabilize radical intermediates.
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Aromatic amine linkage: Facilitates hydrogen bonding and participation in redox reactions.
Spectroscopic Validation
While direct spectral data for this specific compound is unavailable in the provided sources, analogous benzo[b]thiophene derivatives offer reference benchmarks:
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¹H-NMR: tert-Butyl protons resonate as a singlet near δ = 0.89 ppm . The amine proton (NH) typically appears as a broad singlet at δ = 6.93 ppm, exchangeable with D₂O .
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FT-IR: Stretching vibrations for the NH group occur at υ ≈ 3196–3392 cm⁻¹, while C-S bonds in the thiophene ring absorb near υ = 1362 cm⁻¹ .
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Mass Spectrometry: A molecular ion peak at m/z = 415.1466 [M+H]⁺ is anticipated, based on structurally similar compounds .
Synthetic Methodologies
Gewald Reaction for Thiophene Core Construction
The benzo[b]thiophene scaffold is commonly synthesized via the Gewald reaction, a multicomponent process involving ketones, cyanoacetates, and sulfur . For this compound:
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Cyclohexanone and malononitrile undergo cyclocondensation in the presence of elemental sulfur to form the tetrahydrobenzo[b]thiophene intermediate.
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Oxidative aromatization converts the tetrahydro derivative to the fully aromatic benzo[b]thiophene system .
Amine Functionalization
The 3-amino group is introduced through nucleophilic aromatic substitution or Buchwald-Hartwig coupling:
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Buchwald-Hartwig: Palladium-catalyzed coupling of a brominated benzo[b]thiophene with 4-(tert-butyl)aniline . Reagents include Pd₂(dba)₃, XPhos, and tert-butoxide base .
Example Synthetic Route:
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5-Bromobenzo[b]thiophene → tert-butylation at C5 via Grignard reaction.
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3-Bromo-5-(tert-butyl)benzo[b]thiophene → Coupling with 4-(tert-butyl)aniline using Pd catalysis.
Physicochemical Properties
Solubility and Stability
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Solubility: High in chloroform, toluene, and THF due to hydrophobic tert-butyl groups .
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Thermal Stability: Decomposition temperature >250°C, inferred from similar tert-butyl-substituted aromatics .
Electronic Properties
The benzo[b]thiophene core exhibits a HOMO-LUMO gap of ~3.5 eV, calculated via DFT for analogous structures . The electron-donating amine group further lowers the LUMO energy, enhancing charge transport properties.
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (~40%) in coupling steps . Future work could explore photoinduced C–N coupling or flow chemistry to improve efficiency.
Biological Profiling
While antioxidant potential is evident, in vivo toxicity and pharmacokinetic studies are needed to assess therapeutic viability.
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